Cas no 173435-33-1 (2-fluoro-5-methylpyridin-3-amine)
2-fluoro-5-methylpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinamine,2-fluoro-5-methyl-(9CI)
- 2-FLUORO-5-METHYL-3-PYRIDINAMINE
- 3-AMINO-2-FLUORO-5-METHYLPYRIDINE
- 3-PYRIDINAMINE, 2-FLUORO-5-METHYL-
- AB66726
- SureCN7842335
- 2-FLUORO-5-METHYLPYRIDIN-3-AMINE
- CS-0437768
- SCHEMBL7842335
- DTXSID501302236
- EN300-192808
- DB-228064
- 173435-33-1
- AKOS006339752
- G87197
- 2-fluoro-5-methylpyridin-3-amine
-
- MDL: MFCD13185334
- Inchi: 1S/C6H7FN2/c1-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3
- InChI Key: ALBXVKCSHDJFNY-UHFFFAOYSA-N
- SMILES: FC1=C(C=C(C=N1)C)N
Computed Properties
- Exact Mass: 126.05932639g/mol
- Monoisotopic Mass: 126.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 97.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 38.9Ų
2-fluoro-5-methylpyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029000108-250mg |
3-Amino-2-fluoro-5-methylpyridine |
173435-33-1 | 95% | 250mg |
$1,009.40 | 2022-04-02 | |
| Alichem | A029000108-500mg |
3-Amino-2-fluoro-5-methylpyridine |
173435-33-1 | 95% | 500mg |
$1,685.00 | 2022-04-02 | |
| Alichem | A029000108-1g |
3-Amino-2-fluoro-5-methylpyridine |
173435-33-1 | 95% | 1g |
$2,923.95 | 2022-04-02 | |
| Chemenu | CM173312-1g |
2-fluoro-5-methylpyridin-3-amine |
173435-33-1 | 95% | 1g |
$720 | 2021-08-05 | |
| Chemenu | CM173312-1g |
2-fluoro-5-methylpyridin-3-amine |
173435-33-1 | 95% | 1g |
$1271 | 2022-06-12 | |
| A2B Chem LLC | AA91694-2.5g |
2-Fluoro-5-methylpyridin-3-amine |
173435-33-1 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
| A2B Chem LLC | AA91694-5g |
2-Fluoro-5-methylpyridin-3-amine |
173435-33-1 | 95% | 5g |
$3000.00 | 2024-04-20 | |
| A2B Chem LLC | AA91694-10g |
2-Fluoro-5-methylpyridin-3-amine |
173435-33-1 | 95% | 10g |
$4431.00 | 2024-04-20 | |
| A2B Chem LLC | AA91694-50mg |
2-Fluoro-5-methylpyridin-3-amine |
173435-33-1 | 95% | 50mg |
$273.00 | 2024-04-20 | |
| A2B Chem LLC | AA91694-100mg |
2-Fluoro-5-methylpyridin-3-amine |
173435-33-1 | 95% | 100mg |
$390.00 | 2024-04-20 |
2-fluoro-5-methylpyridin-3-amine Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-fluoro-5-methylpyridin-3-amine
Professional Introduction to 2-Fluoro-5-methylpyridin-3-amine (CAS No. 173435-33-1)
2-fluoro-5-methylpyridin-3-amine is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug development and medicinal research. With the CAS number 173435-33-1, this compound has garnered attention due to its unique structural properties and potential therapeutic benefits. This introduction delves into the compound's characteristics, its role in modern pharmaceutical research, and its implications for future medical advancements.
The molecular structure of 2-fluoro-5-methylpyridin-3-amine consists of a pyridine ring substituted with a fluoro group at the 2-position and a methyl group at the 5-position, with an amine functional group at the 3-position. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in synthesizing various pharmacologically active molecules.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their widespread presence in biologically active natural products and synthetic drugs. Among these, pyridine derivatives have shown remarkable promise in treating a myriad of diseases, including cancer, infectious diseases, and neurological disorders. The introduction of fluorine and methyl groups into the pyridine framework enhances the compound's metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 2-fluoro-5-methylpyridin-3-amine is its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies that minimize side effects while maximizing therapeutic efficacy.
Recent studies have highlighted the potential of fluorinated pyridine derivatives as potent inhibitors of tyrosine kinases. For instance, modifications to the pyridine ring have led to the discovery of novel compounds that exhibit high selectivity for certain kinases, such as EGFR (epidermal growth factor receptor) and ALK (anaplastic lymphoma kinase). These findings underscore the importance of 2-fluoro-5-methylpyridin-3-amine in developing next-generation anticancer agents.
The amine functional group in 2-fluoro-5-methylpyridin-3-amine also makes it a valuable building block for peptidomimetics and protein-protein interaction inhibitors. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. By incorporating this compound into peptidomimetic libraries, researchers can screen for molecules that interact with specific protein targets, leading to new treatments for conditions like inflammation and autoimmune diseases.
In addition to its applications in oncology, 2-fluoro-5-methylpyridin-3-amine has shown promise in addressing neurological disorders. The ability of fluorinated pyridines to cross the blood-brain barrier has opened up new avenues for treating central nervous system (CNS) diseases such as Alzheimer's and Parkinson's disease. Researchers are exploring how modifications to this compound can enhance its ability to interact with neurotransmitter receptors and modulate neural activity.
The synthesis of 2-fluoro-5-methylpyridin-3-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry, have been employed to optimize production processes. These techniques not only improve efficiency but also reduce waste, aligning with the growing emphasis on sustainable chemistry practices.
The pharmacokinetic properties of fluorinated pyridines are another area of active investigation. Fluorine atoms can influence metabolic pathways by affecting electron density and lipophilicity, which in turn impacts how drugs are absorbed, distributed, metabolized, and excreted by the body. Understanding these relationships is crucial for designing drugs that exhibit optimal pharmacokinetic profiles.
The role of computational chemistry in studying 2-fluoro-5-methylpyridin-3-amine cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. This information is invaluable for designing modified versions of the molecule that enhance binding affinity or reduce toxicity. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly.
In conclusion, 2-fluoro-5-methylpyridin-3-amine (CAS No. 173435-33-1) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutics targeting various diseases. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing medical science.
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